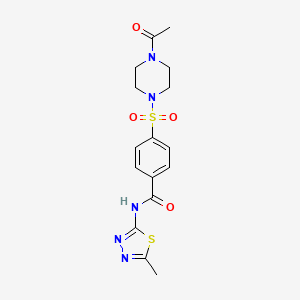
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H19N5O4S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 881933-12-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N5O4S2 with a molecular weight of 409.48 g/mol. The structure includes a piperazine moiety and a thiadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O4S2 |
| Molecular Weight | 409.48 g/mol |
| CAS Number | 881933-12-6 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research published in May 2023 demonstrated that various new thiadiazole derivatives exhibited significant antiproliferative effects against human cancer cell lines. The study utilized flow cytometry to assess cell cycle alterations and apoptosis induction, revealing that these compounds can effectively trigger cancer cell death through multiple mechanisms .
Antibacterial Activity
The compound's antibacterial properties have also been investigated. A study on synthesized compounds with similar structural features showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action was attributed to the inhibition of bacterial enzymes and disruption of cellular processes .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an effective inhibitor of certain enzymes, including acetylcholinesterase and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary infections .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with specific amino acid residues in target proteins. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes and receptors, enhancing its pharmacological profile .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Screening : Compounds structurally related to this compound were tested against clinical isolates, showing promising results in inhibiting bacterial growth.
Propiedades
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-11-18-19-16(26-11)17-15(23)13-3-5-14(6-4-13)27(24,25)21-9-7-20(8-10-21)12(2)22/h3-6H,7-10H2,1-2H3,(H,17,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQVXMSPTOCLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













